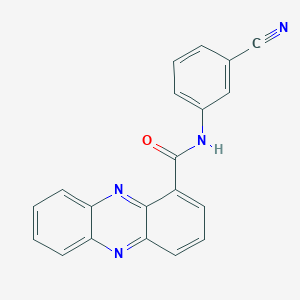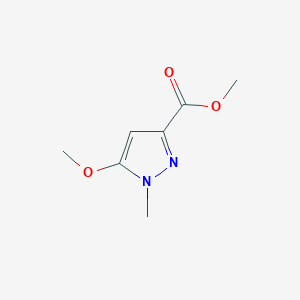
Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C7H10N2O3 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 170.17 .
Synthesis Analysis
Pyrazole compounds, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A wide range of pyrazole derivatives can be produced through a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for this compound is 1S/C7H10N2O3/c1-11-5-9-4-3-6(8-9)7(10)12-2/h3-4H,5H2,1-2H3 .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 170.17 .Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a compound of interest in the synthesis of novel organic molecules with potential biological activities. For instance, derivatives of comenic acid containing isoxazole and isothiazole moieties, synthesized using related pyrazole carboxylates, have shown synergistic effects with antitumor drugs in chemotherapy for brain tumors (Kletskov et al., 2018).
Cytotoxicity of Pyrazole Derivatives
Another area of research involves the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from pyrazole carboxamides, which have demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of pyrazole derivatives in cancer treatment strategies (Hassan et al., 2014).
Electrochemical Synthesis and Applications
Research has also focused on the electrochemical oxidation of catechol derivatives in the presence of pyrazolone compounds, suggesting potential applications in the synthesis of organic compounds and medical applications, including analgesics (Zhad et al., 2012).
Corrosion Inhibition
Pyrazole derivatives, including those structurally similar to this compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies demonstrate the potential of these compounds in protecting metals against corrosion, further indicating the broad applicability of pyrazole derivatives in industrial applications (Yadav et al., 2015).
Optical Properties and Material Science
Furthermore, novel pyrazole derivatives have been synthesized and analyzed for their UV-vis absorption and fluorescence spectral characteristics, indicating the potential use of these compounds in the development of new materials with specific optical properties (Jiang et al., 2012).
Propriétés
IUPAC Name |
methyl 5-methoxy-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(11-2)4-5(8-9)7(10)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKXTFAZNKXYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
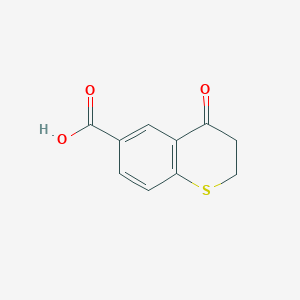
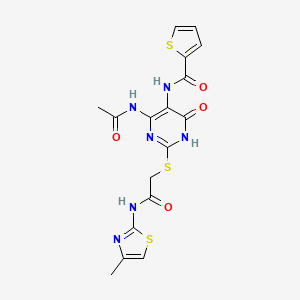

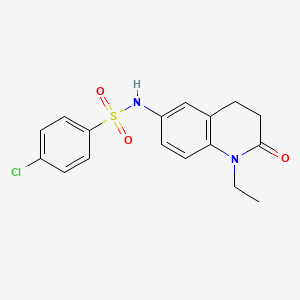

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2706864.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)
![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)
![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)
![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)
![7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)


